

# KRN2 (Tivozanib) Versus Other Small Molecule Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapies, small molecule inhibitors that target the vascular endothelial growth factor (VEGF) and its receptors (VEGFRs) have become a cornerstone in the treatment of various solid tumors, particularly renal cell carcinoma (RCC). This guide provides a detailed comparison of **KRN2**, more commonly known as Tivozanib, with other prominent small molecule inhibitors that share a similar mechanism of action. The comparison is based on preclinical and clinical data, focusing on inhibitory profiles, clinical efficacy, and safety.

## **Mechanism of Action: Targeting Angiogenesis**

Tivozanib (KRN951) is a potent and selective tyrosine kinase inhibitor (TKI) of VEGFR-1, -2, and -3.[1][2] By inhibiting these receptors, Tivozanib blocks the signaling pathways that lead to angiogenesis, the formation of new blood vessels that are crucial for tumor growth and metastasis. Its high selectivity is a key feature, distinguishing it from other multi-kinase inhibitors that target a broader range of kinases, which can lead to more off-target side effects. [2]

Other small molecule inhibitors in this class, such as Sunitinib, Sorafenib, Pazopanib, Axitinib, Lenvatinib, and Cabozantinib, also target the VEGFR pathway but exhibit varying degrees of selectivity and potency against other kinases like platelet-derived growth factor receptor (PDGFR), c-Kit, and RET.[3][4][5][6]



### In Vitro Kinase Inhibition Profile

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Tivozanib and its competitors against a panel of key kinases. Lower IC50 values indicate greater potency. This data provides a preclinical basis for understanding the selectivity and potential on-target and off-target activities of these inhibitors.

| Kinase<br>Target | Tivozani<br>b<br>(KRN95<br>1) IC50<br>(nM) | Sunitini<br>b IC50<br>(nM) | Sorafeni<br>b IC50<br>(nM) | Pazopa<br>nib IC50<br>(nM) | Axitinib<br>IC50<br>(nM) | Lenvati<br>nib IC50<br>(nM) | Caboza<br>ntinib<br>IC50<br>(nM) |
|------------------|--------------------------------------------|----------------------------|----------------------------|----------------------------|--------------------------|-----------------------------|----------------------------------|
| VEGFR1           | 0.21[1]                                    | 80[3]                      | 26                         | 10[7]                      | 0.1[1]                   | 4.7[4]                      | 12[8]                            |
| VEGFR2           | 0.16[1]                                    | 2[3]                       | 90                         | 30[7]                      | 0.2[1]                   | 3.0[4]                      | 0.035[8]                         |
| VEGFR3           | 0.24[1]                                    | -                          | 20                         | 47[7]                      | 0.1-0.3[1]               | 2.3[4]                      | 6[8]                             |
| PDGFRβ           | 1.72[9]                                    | 2[3]                       | 57                         | 81[7]                      | 1.6[6]                   | -                           | 234[8]                           |
| c-Kit            | 1.63[9]                                    | 80[3]                      | 68                         | 74[7]                      | 1.7[6]                   | 85[4]                       | 4.6[8]                           |
| RET              | -                                          | -                          | 43                         | -                          | -                        | 6.4[4]                      | 4[8]                             |
| MET              | -                                          | -                          | -                          | -                          | -                        | -                           | 1.3[8]                           |
| FGFR1            | Low Activity[1 0]                          | -                          | 580                        | 140[7]                     | -                        | 61[4]                       | 5294[8]                          |

## Clinical Efficacy in Advanced Renal Cell Carcinoma

Head-to-head clinical trials have provided valuable data on the comparative efficacy of these inhibitors in patients with advanced RCC. The following tables summarize the key findings from these trials.

## TIVO-3 Trial: Tivozanib vs. Sorafenib (Third- or Fourth-Line Setting)



| Endpoint                                     | Tivozanib   | Sorafenib   | Hazard Ratio<br>(HR) | p-value   |
|----------------------------------------------|-------------|-------------|----------------------|-----------|
| Median<br>Progression-Free<br>Survival (PFS) | 5.6 months  | 3.9 months  | 0.73                 | 0.016[11] |
| Objective<br>Response Rate<br>(ORR)          | 18%         | 8%          | -                    | -         |
| Median Overall<br>Survival (OS)              | 16.4 months | 19.7 months | 0.99                 | 0.95[11]  |

CABOSUN Trial: Cabozantinib vs. Sunitinib (First-Line,

Intermediate/Poor Risk)

| Endpoint                                     | Cabozantinib | Sunitinib   | Hazard Ratio<br>(HR) | p-value   |
|----------------------------------------------|--------------|-------------|----------------------|-----------|
| Median<br>Progression-Free<br>Survival (PFS) | 8.6 months   | 5.3 months  | 0.48                 | 0.0008[4] |
| Objective<br>Response Rate<br>(ORR)          | 20%          | 9%          | -                    | -         |
| Median Overall<br>Survival (OS)              | 26.6 months  | 21.2 months | 0.80                 | -         |

## **COMPARZ Trial: Pazopanib vs. Sunitinib (First-Line)**



| Endpoint                                     | Pazopanib   | Sunitinib   | Hazard Ratio<br>(HR) | Non-inferiority |
|----------------------------------------------|-------------|-------------|----------------------|-----------------|
| Median<br>Progression-Free<br>Survival (PFS) | 8.4 months  | 9.5 months  | 1.05                 | Met             |
| Objective<br>Response Rate<br>(ORR)          | 31%         | 25%         | -                    | -               |
| Median Overall<br>Survival (OS)              | 28.4 months | 29.3 months | 0.91                 | -               |

## **Safety and Tolerability Profile**

The safety profiles of these VEGFR TKIs are a critical consideration in clinical practice. While they share common class-related adverse events, the incidence and severity can differ, likely due to their varying kinase inhibition profiles.



| Adverse<br>Event<br>(Grade 3/4) | Tivozanib       | Sunitinib           | Sorafenib | Pazopanib           | Cabozantini<br>b                 |
|---------------------------------|-----------------|---------------------|-----------|---------------------|----------------------------------|
| Hypertension                    | 20%[11]         | 14-29%[4]<br>[12]   | 14%[11]   | Higher<br>incidence | 68% (any<br>grade 3/4 AE)<br>[4] |
| Diarrhea                        | Common          | Common              | Common    | Common              | Common                           |
| Fatigue                         | Common          | Higher<br>incidence | Common    | Lower<br>incidence  | Common                           |
| Hand-Foot<br>Syndrome           | Lower incidence | Higher<br>incidence | Common    | Lower<br>incidence  | Common                           |
| Thrombocyto penia               | -               | Higher<br>incidence | -         | -                   | -                                |
| Elevated ALT                    | -               | -                   | -         | Higher<br>incidence | -                                |

## **Experimental Protocols**

Detailed methodologies for the pivotal clinical trials are crucial for a comprehensive understanding of the presented data. Below are summaries of the experimental designs for key trials.

#### **TIVO-3 Trial Protocol**

- Objective: To compare the efficacy and safety of tivozanib versus sorafenib in patients with advanced or metastatic RCC who had failed at least two prior systemic therapies.
- Methodology: A randomized, open-label, multicenter, phase 3 trial. Patients were randomized
   1:1 to receive either tivozanib (1.5 mg once daily for 21 days, followed by a 7-day rest period) or sorafenib (400 mg twice daily continuously). The primary endpoint was progression-free survival (PFS).[11]

### **CABOSUN Trial Protocol**



- Objective: To compare the efficacy of cabozantinib versus sunitinib as initial therapy for patients with advanced RCC of intermediate or poor risk.
- Methodology: A randomized, open-label, phase 2 trial. Patients were randomized 1:1 to receive either cabozantinib (60 mg once daily) or sunitinib (50 mg once daily for 4 weeks on, 2 weeks off). The primary endpoint was progression-free survival (PFS).[4]

#### **COMPARZ Trial Protocol**

- Objective: To compare the efficacy, safety, and quality of life of pazopanib versus sunitinib in treatment-naïve patients with advanced RCC.
- Methodology: A randomized, open-label, parallel-group, phase 3 non-inferiority trial. Patients
  were randomized 1:1 to receive either pazopanib (800 mg once daily) or sunitinib (50 mg
  once daily for 4 weeks on, 2 weeks off). The primary endpoint was progression-free survival
  (PFS).

# Signaling Pathway and Experimental Workflow Diagrams

To visualize the complex biological processes and experimental designs discussed, the following diagrams are provided in DOT language.





Click to download full resolution via product page

Caption: VEGFR Signaling Pathway and Points of Inhibition.





Click to download full resolution via product page

Caption: TIVO-3 Clinical Trial Workflow.



Click to download full resolution via product page

Caption: Logic of Kinase Inhibitor Comparison.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Axitinib in Metastatic Renal Cell Carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tivozanib in the treatment of renal cell carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleck.co.jp [selleck.co.jp]
- 11. VEGF VEGF R2 Signaling Pathways: R&D Systems [rndsystems.com]
- 12. Initial Testing (Stage 1) of the Multi-targeted Kinase Inhibitor Sorafenib by the Pediatric Preclinical Testing Program PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [KRN2 (Tivozanib) Versus Other Small Molecule Inhibitors: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10800736#krn2-versus-other-small-molecule-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com